Volasertib
Overview
Description
Volasertib, also known as BI 6727, is an experimental small molecule inhibitor of the PLK1 (polo-like kinase 1) protein being developed by Boehringer Ingelheim for use as an anti-cancer agent . It is the second in a novel class of drugs called dihydropteridinone derivatives . It can be taken either orally or via intravenous infusion .
Molecular Structure Analysis
Volasertib has a complex molecular structure with a molar mass of 618.827 g·mol −1 . It belongs to the class of organic compounds known as pteridines and derivatives . These are polycyclic aromatic compounds containing a pteridine moiety, which consists of a pyrimidine fused to a pyrazine ring to form pyrimido (4,5-b)pyrazine .Scientific Research Applications
Mechanism of Action and Efficacy in Solid Tumors
Volasertib is a potent and selective inhibitor of Polo-like kinase (Plk), a crucial enzyme in cell cycle progression, inducing mitotic arrest and apoptosis in cancer cells. Its efficacy has been demonstrated in phase I and II clinical trials across a range of solid tumors, including ovarian cancer and advanced solid malignancies. Notably, volasertib has shown promising activity in platinum-resistant or refractory ovarian cancer, with manageable hematologic adverse events and a potential improvement in disease control rates compared to chemotherapy (Pujade-Lauraine et al., 2016). Additionally, volasertib's pharmacokinetic profile supports its further development in clinical trials, including monotherapy and combination therapy approaches (Lin et al., 2014).
Combination Therapies
Volasertib's potential is not limited to monotherapy; it also extends to combination treatments. Studies have explored combining volasertib with chemotherapy agents like cisplatin or carboplatin in patients with advanced solid tumors, revealing tolerable safety profiles and preliminary evidence of antitumor activity. These findings suggest that volasertib could enhance the efficacy of established chemotherapeutic regimens, warranting further investigation into such combinations for improved cancer treatment outcomes (Dumez et al., 2012).
Acute Myeloid Leukemia (AML) and Hematologic Malignancies
Volasertib has also been investigated in hematologic malignancies, particularly acute myeloid leukemia (AML). Early-phase clinical trials have demonstrated its clinical efficacy in AML, especially when combined with low-dose cytarabine, leading to higher response rates and improved event-free survival compared to cytarabine alone. These promising results have propelled volasertib into phase III development as a potential treatment for AML patients ineligible for intensive remission induction therapy, highlighting its potential to address a significant unmet need in this patient population (Janning & Fiedler, 2014).
Preclinical Studies and Pediatric Applications
In preclinical studies, volasertib has shown activity in various cancer cell lines, including pediatric cancers such as hepatoblastoma, where it demonstrated the ability to inhibit cell growth and enhance the effects of chemotherapy agents like irinotecan. These findings suggest that volasertib may offer a new therapeutic strategy for high-risk pediatric cancers, further underscoring the breadth of its potential applications in oncology research (Kats et al., 2019).
Safety And Hazards
Volasertib has been evaluated in Phase I and II studies in acute myeloid leukemia and solid tumors . The most common adverse events were infections/infestations and febrile neutropenia . Fatal adverse events occurred in 31.2% with Volasertib versus 18.0% with placebo, most commonly infections/infestations .
Future Directions
Volasertib is currently in phase III development as a potential treatment for patients with AML who are ineligible for intensive remission induction therapy . The future identification of biomarkers that might predict response to Volasertib and help determine the role of this agent in the clinic is also being discussed .
properties
IUPAC Name |
N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)/t25?,26?,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNJFOWDRLKDSF-XKHVUIRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025694, DTXSID801099395 | |
Record name | Volasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Volasertib | |
CAS RN |
755038-65-4, 755038-54-1 | |
Record name | Volasertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755038654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Volasertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12062 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Volasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801099395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[Trans-4[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-Ethyl-5,6,7,8-Tetrahydro-5-Methyl-8-(1-Methylethyl)-6-Oxo-2-Pteridinyl]Amino]-3-Methoxy-Benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VOLASERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EM57086EA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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